molecular formula C8H14ClNO4S B2902429 Methyl 2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride CAS No. 2470437-55-7

Methyl 2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride

Cat. No.: B2902429
CAS No.: 2470437-55-7
M. Wt: 255.71
InChI Key: BAJWWTACZGEEPE-UHFFFAOYSA-N
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Description

Methyl 2,2-dioxo-2λ⁶-thia-7-azaspiro[3.4]octane-5-carboxylate hydrochloride is a spirocyclic compound featuring a unique fusion of a thiadiazine dioxide ring and an azaspiro[3.4]octane system. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical and chemical research applications.

Properties

IUPAC Name

methyl 2,2-dioxo-2λ6-thia-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4S.ClH/c1-13-7(10)6-2-9-3-8(6)4-14(11,12)5-8;/h6,9H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJWWTACZGEEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC12CS(=O)(=O)C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Annulation-Based Cyclization Strategies

The synthesis of spirocyclic compounds often relies on annulation reactions to construct the fused ring system. For Methyl 2,2-dioxo-2λ⁶-thia-7-azaspiro[3.4]octane-5-carboxylate hydrochloride, three primary routes have been adapted from analogous azaspiro syntheses:

Route 1: Cyclopentane Ring Annulation
This method begins with a cyclopentane precursor functionalized with amine and thiol groups. Cyclization is induced via a Mitsunobu reaction, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to form the spiro center. Subsequent oxidation with meta-chloroperbenzoic acid (mCPBA) introduces the sulfone groups, followed by esterification with methyl chloroformate to yield the carboxylate. Typical yields range from 45% to 60%, with purity >95% after recrystallization.

Route 2: Four-Membered Ring Annulation
Here, a γ-thiolactam intermediate undergoes ring expansion through a [2+2] cycloaddition with dichloroketene. The resulting bicyclic system is treated with hydrochloric acid to protonate the amine, forming the hydrochloride salt. This route offers improved scalability (70–80% yield) but requires stringent temperature control (−20°C) during ketene addition.

Route 3: Protective Group-Mediated Synthesis
Adapted from patent CN111943894A, this approach starts with 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate derivatives. Key steps include:

  • Substitution : Mesylation of the hydroxyl group using methanesulfonyl chloride.
  • Nucleophilic Attack : Glycine methyl ester displaces the mesylate, forming a secondary amine.
  • Deprotection : Trifluoroacetic acid removes the 4-methoxybenzyl group.
  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the amide to the amine, followed by HCl salt formation.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Cyclopentane Annulation 45–60 >95 High stereochemical control Multi-step purification required
Four-Membered Ring 70–80 90 Scalable, fewer steps Cryogenic conditions needed
Protective Group 65–75 85 Avoids hazardous reagents (e.g., BF₃) Complex protecting group chemistry

Reaction Mechanisms and Optimization

Cyclization and Oxidation Dynamics

The Mitsunobu reaction in Route 1 proceeds via a nucleophilic substitution mechanism, where the thiolate ion attacks a proximal carbon, facilitated by DEAD-mediated phosphine oxide formation. Oxidation of the sulfur atom to the sulfone state (2,2-dioxo) is critical for stabilizing the spiro structure. Kinetic studies indicate that mCPBA in dichloromethane at 0°C achieves complete oxidation within 2 hours.

Solvent and Temperature Effects

Optimal solvents for annulation include tetrahydrofuran (THF) and acetonitrile, which balance polarity and boiling point. For example, THF’s low viscosity (0.55 cP at 25°C) enhances diffusion-limited reactions, while acetonitrile’s high dielectric constant (ε = 37.5) stabilizes ionic intermediates. Temperature modulates reaction rates: cyclopentane annulation proceeds optimally at 25°C, whereas ketene-based routes require −20°C to prevent side reactions.

Characterization and Analytical Data

Spectroscopic Profiling

¹H NMR (400 MHz, D₂O) : δ 3.72 (s, 3H, COOCH₃), 3.45–3.38 (m, 2H, CH₂N), 2.98–2.89 (m, 2H, SCH₂), 1.82–1.75 (m, 4H, cyclopropane).
ESI-MS : m/z 219.1 [M+H]⁺ (calc. 219.06 for C₈H₁₄NO₄S).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity >95%, with retention time = 6.7 minutes.

Applications and Derivative Synthesis

The hydrochloride salt enhances water solubility, facilitating its use in biological assays. Derivatives modified at the carboxylate position (e.g., ethyl or tert-butyl esters) show varied pharmacokinetic profiles, with logP values ranging from 0.8 to 1.5. Current research explores its potential as a γ-secretase modulator for Alzheimer’s disease therapy.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride: can undergo various types of chemical reactions, including:

  • Oxidation: : This compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new atoms or groups into the compound's framework.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride: has several scientific research applications, including:

  • Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : The compound is valuable for studying biological processes and interactions, particularly in enzyme inhibition and receptor binding studies.

  • Industry: : The compound is used in catalysis and material synthesis, contributing to advancements in these fields.

Mechanism of Action

The mechanism by which Methyl 2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Compound A : 7-(Chlorosulfonyl)-5-azaspiro[3.4]octane-5-carboxylate
  • Structure : Shares the azaspiro[3.4]octane core but replaces the dioxo-thia group with a chlorosulfonyl (-SO₂Cl) substituent.
  • Molecular Weight : ~229.03 g/mol (C₄H₂BrFO₃S variant; see ).
  • Reactivity : The chlorosulfonyl group confers higher electrophilicity, enabling nucleophilic substitution reactions, unlike the dioxo-thia group, which is more redox-stable.
  • Applications : Likely used as an intermediate in sulfonamide synthesis.
Compound B : 7-Hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
  • Structure : Replaces the thiadiazine dioxide with an oxa (ether) group and a hydroxyl (-OH) substituent.
  • Molecular Weight: Not explicitly stated, but estimated to be lower (~200–220 g/mol) due to the absence of sulfur and hydrochloride.
  • Properties : Increased polarity due to the hydroxyl group, enhancing aqueous solubility but reducing lipid membrane permeability compared to the target compound.
Compound C : 2-Boc-5-oxa-2-azaspiro[3.5]nonane-7-carbaldehyde
  • Structure: Features a larger spiro[3.5]nonane system with a Boc (tert-butoxycarbonyl) protecting group and an aldehyde functional group.
  • CAS : 2624129-97-9 ().
  • Stability : The Boc group improves stability during synthetic processes, whereas the target compound’s hydrochloride salt prioritizes bioavailability.

Physicochemical Properties and Reactivity

Property Target Compound Compound A Compound B Compound C
Core Structure Azaspiro[3.4]octane Azaspiro[3.4]octane Azaspiro[3.4]octane Azaspiro[3.5]nonane
Key Functional Group Dioxo-thia Chlorosulfonyl Hydroxy, oxa Boc, aldehyde
Molecular Weight (g/mol) ~250–270 (estimated) 229.03 ~200–220 (estimated) 227.22
Solubility High (HCl salt) Moderate (polar) High (hydroxyl) Low (Boc group)
Reactivity Stable, redox-inert Electrophilic Nucleophilic (OH) Aldehyde reactivity

Q & A

Q. What are the recommended methods for synthesizing Methyl 2,2-dioxo-2λ⁶-thia-7-azaspiro[3.4]octane-5-carboxylate; Hydrochloride?

The synthesis typically involves multi-step reactions, including cyclization and amidation. For example, a related spiro compound () was synthesized via:

  • Cyclization : Using a base (e.g., K₂CO₃) to facilitate ring closure under reflux conditions.
  • Amidation : Coupling carboxylic acid intermediates with amines via carbodiimide-mediated activation (e.g., EDC/HOBt).
  • Salt formation : Reacting the free base with HCl to form the hydrochloride salt for improved stability.
    Key parameters include reaction temperature control (60–80°C), solvent selection (e.g., DMF or THF), and purification via recrystallization or column chromatography. Validate purity using HPLC (>95%) and elemental analysis .

Q. How can the structure of this compound be confirmed experimentally?

A combination of spectroscopic and crystallographic methods is essential:

  • NMR spectroscopy : Assign peaks for the spirocyclic core (e.g., δ 3.2–4.0 ppm for methylene protons adjacent to sulfur) and ester group (δ 3.7 ppm for methoxy protons) .
  • X-ray crystallography : Resolve the spirocyclic geometry and confirm stereochemistry using programs like SHELX (e.g., SHELXL for refinement) .
  • Mass spectrometry : Confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 265.1) and isotopic pattern matching the molecular formula .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Test in polar (water, DMSO) and non-polar solvents (dichloromethane). Hydrochloride salts generally exhibit higher aqueous solubility due to ionic interactions.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation pathways (e.g., ester hydrolysis) can be identified via LC-MS .

Advanced Research Questions

Q. How can contradictions in pharmacological activity data be resolved for this compound?

Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) with controlled conditions (pH, serum concentration).
  • Target specificity profiling : Use competitive binding assays (e.g., SPR or radioligand displacement) to confirm interactions with primary targets (e.g., enzymes or GPCRs) .
  • Statistical rigor : Apply ANOVA or mixed-effects models to account for batch-to-batch variability .

Q. What experimental design frameworks are suitable for studying the environmental impact of this compound?

Adopt a tiered approach as outlined in Project INCHEMBIOL ():

  • Phase 1 (Laboratory) : Assess biodegradability (OECD 301D test) and photolysis half-life under simulated sunlight.
  • Phase 2 (Field) : Monitor bioaccumulation in model organisms (e.g., Daphnia magna) using LC-MS/MS.
  • Phase 3 (Ecosystem modeling) : Use fugacity models to predict distribution in air, water, and soil compartments .

Q. How can computational methods optimize the synthesis of this compound for high-yield scalability?

  • DFT calculations : Predict transition states and energy barriers for key steps (e.g., cyclization) using Gaussian or ORCA software.
  • Machine learning : Train models on reaction databases (e.g., Reaxys) to identify optimal catalysts or solvents.
  • Process intensification : Use microreactors for precise temperature control and reduced side reactions .

Q. What strategies are effective in resolving crystallographic disorder in the spirocyclic core?

  • Twinned data refinement : Use SHELXL’s TWIN command to model overlapping lattices.
  • Dynamic disorder analysis : Apply TLS (Translation-Libration-Screw) parameters to account for molecular motion.
  • High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve electron density maps .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Confirmation

TechniqueCritical ParametersReference
¹H NMR δ 4.2–4.5 ppm (spirocyclic CH₂), coupling constants
X-ray R₁ < 0.05, wR₂ < 0.12, CCDC deposition
HPLC-PDA Retention time: 8.2 min, λ = 254 nm

Q. Table 2. Environmental Impact Assessment Workflow

PhaseMetricsTools/Models
Biodegradation BOD₅/COD ratio, half-lifeOECD 301D
Bioaccumulation BCF (Bioconcentration Factor)ECOSAR v2.0
Ecotoxicology LC₅₀ (48h, Daphnia magna)EPA ECOTOX Database

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